(E)-4-((2-(4-(4-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-N-carbamoylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving this compound are not documented in the available sources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The available resources do not provide comprehensive data .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) described the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups. These compounds, including variations of benzenesulfonamide, showed promising properties as photosensitizers in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them potential candidates for Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiproliferative Agents
Research by Abdel-Wahab, Mohamed, Amr, and Abdalla (2008) focused on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from similar core structures as potential α-blocking agents with antihypertensive properties. Some of these compounds also showed good antimicrobial activity, highlighting their versatility in medical applications (Abdel-Wahab et al., 2008).
Neurogenesis Enhancement
Shin, Kong, Yoon, Ann, Lee, and Kim (2015) investigated derivatives of P7C3, including aminopropyl carbazole derivatives related to the mentioned compound, for their ability to induce neurogenesis in rat neural stem cells (NSCs). These compounds showed potential in promoting neurogenesis, which is crucial for developing treatments for neurodegenerative diseases (Shin et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
[4-[[(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3S2/c20-14-3-1-12(2-4-14)17-11-29-18(24-17)13(9-21)10-23-15-5-7-16(8-6-15)30(27,28)25-19(22)26/h1-8,10-11,23H,(H3,22,25,26)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTPDYIYDSKTLL-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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